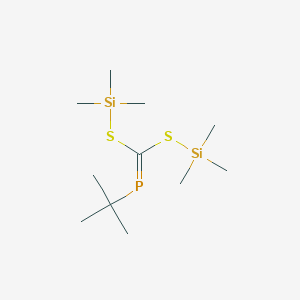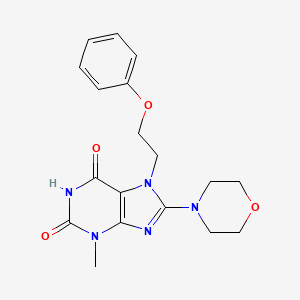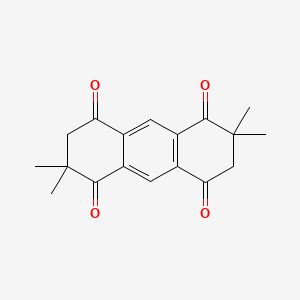![molecular formula C15H12N4O2 B14335557 [[Azido(phenyl)methylidene]amino] 4-methylbenzoate CAS No. 109178-70-3](/img/no-structure.png)
[[Azido(phenyl)methylidene]amino] 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[Azido(phenyl)methylidene]amino] 4-methylbenzoate is an organic compound that belongs to the class of azides. Azides are known for their unique reactivity and are often used as intermediates in organic synthesis. This compound features an azido group attached to a phenyl ring, which is further connected to a methylideneamino group and a 4-methylbenzoate ester. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[Azido(phenyl)methylidene]amino] 4-methylbenzoate typically involves the following steps:
Formation of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions using sodium azide (NaN₃) and an appropriate halide precursor.
Formation of the Ester: The ester group can be synthesized by reacting 4-methylbenzoic acid with an alcohol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the azido group with the ester through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of the azido group can yield primary amines, which can further participate in various organic transformations.
Substitution: The azido group can act as a nucleophile in substitution reactions, replacing other leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) are often used.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) is commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of azido-substituted derivatives.
Aplicaciones Científicas De Investigación
[[Azido(phenyl)methylidene]amino] 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of [[Azido(phenyl)methylidene]amino] 4-methylbenzoate involves its reactivity as an azide. The azido group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. Additionally, the compound can undergo reduction to form primary amines, which can interact with various biological targets. The molecular pathways involved include the formation of stable intermediates and the release of nitrogen gas (N₂) during reactions.
Comparación Con Compuestos Similares
Similar Compounds
Azidomethylbenzoate: Similar structure but lacks the phenylmethylideneamino group.
Phenylazide: Contains the azido group attached directly to a phenyl ring without the ester functionality.
Methyl 4-azidobenzoate: Similar ester structure but with the azido group directly attached to the benzoate ring.
Uniqueness
[[Azido(phenyl)methylidene]amino] 4-methylbenzoate is unique due to the combination of its azido, phenylmethylideneamino, and ester functional groups. This combination provides a versatile reactivity profile, making it suitable for a wide range of chemical transformations and applications in various fields.
Propiedades
| 109178-70-3 | |
Fórmula molecular |
C15H12N4O2 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
[[azido(phenyl)methylidene]amino] 4-methylbenzoate |
InChI |
InChI=1S/C15H12N4O2/c1-11-7-9-13(10-8-11)15(20)21-18-14(17-19-16)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
QPGBDBFAMQFDPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)



